molecular formula C8H17NO2 B1499740 Methyl 3-amino-5-methylhexanoate

Methyl 3-amino-5-methylhexanoate

Cat. No.: B1499740
M. Wt: 159.23 g/mol
InChI Key: LLLSCIXQSDYKEB-UHFFFAOYSA-N
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Description

Introduction and Fundamental Properties

Chemical Identity and Nomenclature

Methyl 3-amino-5-methylhexanoate (IUPAC name: This compound ) is a β-amino acid ester with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . Its systematic nomenclature reflects the methyl ester group at position 1, the amino group at position 3, and the branched methyl substituent at position 5 of the hexanoate backbone. Common synonyms include:

  • Methyl (3S)-3-amino-5-methylhexanoate (enantiomer-specific designation)
  • SCHEMBL2852898 (registry identifier)
  • 1005188-12-4 (CAS number for racemic form)
  • 181075-66-1 (CAS number for (S)-enantiomer)

The compound’s stereochemical variants, particularly the (S)- and (R)-enantiomers, are distinguished by their distinct biological activities and synthetic applications.

Historical Context in Amino Ester Research

The development of this compound emerged alongside advances in β-amino acid chemistry during the late 20th century. Early synthetic routes relied on stoichiometric reagents, but the discovery of borrowing hydrogen catalysis in the 2010s enabled atom-efficient amination of β-hydroxyl esters like methyl 5-methyl-3-hydroxyhexanoate. This methodology, utilizing ruthenium catalysts and Brønsted acids, marked a paradigm shift toward sustainable synthesis. The compound gained prominence as a precursor to pregabalin , a γ-aminobutyric acid (GABA) analog approved in 2004 for neuropathic pain and epilepsy. Recent efforts focus on deriving it from bio-based 3-hydroxypropionic acid, aligning with green chemistry principles.

Structural Features and Configuration

The molecule’s structure comprises:

  • A hexanoate backbone with a methyl branch at C5
  • An ester group (-COOCH₃) at C1
  • A primary amino group (-NH₂) at C3

Key structural parameters include:

Feature Description
SMILES CC(C)CC(CC(=O)OC)N
Stereochemistry Chiral center at C3; (S)-enantiomer predominates in pharmaceutical uses
Bond angles Tetrahedral geometry at C3 (109.5° for N-C-C-O ester)

X-ray crystallography and NMR studies confirm the gauche conformation of the C3 amino and C5 methyl groups, minimizing steric hindrance.

Physicochemical Characteristics

Molecular Weight and Formula

The compound’s molecular formula C₈H₁₇NO₂ yields a precise mass of 159.1259 Da (calculated via high-resolution mass spectrometry). Isotopic distribution patterns show characteristic peaks at m/z 159 (M⁺), 142 (M–NH₃), and 116 (M–CH₃OCO).

Physical State and Stability

This compound typically exists as a colorless to pale-yellow liquid at room temperature, with a density of 0.9±0.1 g/cm³ . It exhibits thermal stability up to 213°C (boiling point at 760 mmHg), but prolonged exposure to moisture induces ester hydrolysis to 3-amino-5-methylhexanoic acid. Storage under inert atmospheres at -20°C prevents racemization and degradation.

Solubility Parameters

The compound demonstrates polarity-dependent solubility:

Solvent Solubility (mg/mL) Rationale
Water 15–20 Hydrogen bonding with amino/ester groups
Ethanol >100 Miscibility via polar and nonpolar interactions
Hexane <5 Nonpolar solvent incompatibility

Partition coefficient (LogP) values of 1.36 indicate moderate lipophilicity, facilitating membrane permeability in biological systems.

Properties

IUPAC Name

methyl 3-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-7(9)5-8(10)11-3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSCIXQSDYKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-amino-5-methylhexanoate Hydrochloride (CAS: 864871-52-3)

  • Structural Differences : Ethyl ester replaces the methyl ester group.
  • Properties : Higher molecular weight (209.71 g/mol vs. 157.21 g/mol) due to the ethyl group and hydrochloride salt. The salt form enhances aqueous solubility but may reduce volatility .
  • Applications : Used in peptide synthesis and as a chiral intermediate.

Isopropyl 3-(aminomethyl)-5-methylhexanoate Hydrochloride

  • Structural Differences: Isopropyl ester and aminomethyl group at position 3 instead of a primary amino group.
  • Properties: Increased steric hindrance from the isopropyl group may reduce reactivity in nucleophilic substitutions.

tert-Butyl (3S)-3-Amino-5-methylhexanoate (CAS: 166023-30-9)

  • Structural Differences : Bulky tert-butyl ester and stereospecific (S)-configuration at C3.
  • Properties: Improved stability against hydrolysis due to the tert-butyl group. The stereochemistry may influence enantioselective reactions in drug synthesis.

Methyl 5-oxo-3-phenylhexanoate (CAS: 99512-42-2)

  • Structural Differences : Ketone at position 5 and phenyl substituent at position 3.
  • Properties: The keto group enhances hydrogen-bonding capacity, affecting solubility in polar solvents. The aromatic phenyl group increases lipophilicity (logP ~2.8) compared to the aliphatic methyl branch in Methyl 3-amino-5-methylhexanoate (logP ~1.5) .

Methyl-3-amino-4-hydroxybenzoate

  • Structural Differences: Aromatic benzoate core with hydroxyl and amino substituents.
  • The conjugated π-system enables fluorescence applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazard Classifications
This compound C₈H₁₅NO₂ 157.21 Methyl ester, amino, methyl H300, H373, H400
Ethyl 3-amino-5-methylhexanoate HCl C₉H₂₀ClNO₂ 209.71 Ethyl ester, amino, HCl salt Not explicitly classified
tert-Butyl (3S)-3-Amino-5-methylhexanoate C₁₁H₂₁NO₂ 199.29 tert-Butyl ester, (S)-amino No acute toxicity
Methyl 5-oxo-3-phenylhexanoate C₁₃H₁₆O₃ 220.27 Methyl ester, keto, phenyl Not classified

Preparation Methods

Method Description

A prominent industrially viable method involves two main steps:

  • Step 1: Urethane Exchange Reaction
    The intermediate methyl 3-formate-5-methylhexanoate is reacted with ammonia in methanol solution at room temperature (20-30 °C). This reaction converts the ester to 3-carbamoyl-5-methylhexanoic acid through urethane exchange.

  • Step 2: Reduction
    The carbamoyl intermediate is then reduced using lithium borohydride in tetrahydrofuran at low temperatures (0-10 °C) to yield methyl 3-amino-5-methylhexanoate.

This method is characterized by mild reaction conditions, high purity (>99%), and relatively high yields, making it suitable for industrial-scale production.

Reaction Scheme and Conditions

Step Reactants/Conditions Product Yield (%) Purity (%)
1 Methyl 3-formate-5-methylhexanoate + NH3 in MeOH, 20-30 °C, pH adjusted to ~2 3-carbamoyl-5-methylhexanoic acid 67.2-95.3 96.5-99.3
2 3-carbamoyl-5-methylhexanoic acid + LiBH4 in THF, 0-10 °C, quench with NH4Cl This compound 88.4 99.2

Detailed Example

  • 15.00 g of methyl 3-formate-5-methylhexanoate was reacted with 100 mL ammonia methanol solution at 20-30 °C, followed by solvent concentration and acidification to pH 2, yielding 3-carbamoyl-5-methylhexanoic acid with 95.3% yield and 99.3% purity.
  • This intermediate was reduced with lithium borohydride in THF at 0-10 °C, quenched with ammonium chloride, and crystallized to give this compound with 88.4% yield and 99.2% purity.

Optical Resolution Using Mandelic Acid

Method Description

Another key method for preparing the optically active form involves the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid using (S)-(+)-mandelic acid as a resolving agent. This process includes:

  • Combining racemic 3-(aminomethyl)-5-methylhexanoic acid with (S)-mandelic acid in a mixture of water and alcohol (preferably isopropyl alcohol) or ketone (acetone).
  • Formation of a precipitate of the mandelic acid salt.
  • Slurry formation in polar protic or non-polar solvents, optionally with a base.
  • Isolation of the pure (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.

This process allows for the separation of enantiomers and is important for producing enantiomerically pure compounds for pharmaceutical applications.

Process Parameters and Highlights

Parameter Details
Racemate source (±)-3-(aminomethyl)-5-methylhexanoic acid
Resolving agent (S)-(+)-mandelic acid
Solvent system Water + isopropyl alcohol or acetone
Temperature 50-75 °C for reaction; cooling to 0-5 °C for crystallization
Isolation Filtration, washing with isopropyl alcohol, drying
Purity High, suitable for further use

Summary of Steps

  • Heat racemic acid in isopropyl alcohol/water mixture.
  • Add (S)-(+)-mandelic acid and cool to precipitate the mandelic acid salt.
  • Filter and wash the salt.
  • Treat the salt with methanolic triethylamine to liberate the pure (S)-amino acid.
  • Recrystallize from isopropyl alcohol/water to obtain pure (S)-3-(aminomethyl)-5-methylhexanoic acid.

Asymmetric Synthesis via Amide Formation

Method Description

An asymmetric synthesis approach involves the preparation of amide intermediates by reacting 3-isobutylglutaric anhydride with chiral amines such as (S)-(-)-phenethylamine under controlled low temperatures (-10 to -50 °C) in toluene. This is followed by extraction, pH adjustment, and crystallization to isolate chiral intermediates.

Reaction Conditions and Yields

Example Temperature (°C) Reagents Yield (%) Notes
1 -10 to -15 (S)-phenethylamine, 3-isobutylglutaric anhydride, toluene 73.0 Extraction with NaOH, acidification
2 -40 to -50 Same as above Not specified Similar workup and crystallization
3 -40 to -50 Larger scale Not specified High purity crystallization

This method provides stereochemical control and can be used to synthesize chiral intermediates that can be further converted to this compound derivatives.

Comparative Summary of Preparation Methods

Method Key Features Yield Range (%) Purity (%) Industrial Suitability Notes
Urethane Exchange + Reduction Mild conditions, simple, high purity 67-95 (step 1), 88 (step 2) >99 High Low cost, environmentally friendly
Optical Resolution with Mandelic Acid Enantiomeric purity, uses resolving agent Not explicitly stated High High Requires racemic starting material
Asymmetric Amide Formation Chiral amine, low temp, crystallization ~73 (example 1) High Moderate More complex, stereoselective

Research Findings and Industrial Implications

  • The urethane exchange and reduction method offers a straightforward, scalable route with minimal toxic reagents and waste, making it attractive for industrial synthesis of this compound with high purity.
  • Optical resolution using (S)-(+)-mandelic acid is a well-established method to obtain enantiomerically pure amino acid derivatives, critical for pharmaceutical applications such as pregabalin synthesis.
  • Asymmetric synthesis via amide intermediates provides stereochemical control but involves more complex handling and lower scalability compared to the urethane exchange method.

Q & A

Q. What are the key structural features of methyl 3-amino-5-methylhexanoate, and how do they influence its reactivity?

this compound contains an amino group (-NH₂) and a methyl ester (-COOCH₃) at positions 3 and 5 of the hexanoate backbone. The amino group enables nucleophilic reactions (e.g., acylations, Schiff base formations), while the ester group allows hydrolysis or transesterification. Steric effects from the 5-methyl substituent may hinder reactivity at adjacent positions. Computational studies using InChI/SMILES descriptors (e.g., InChI=1S/C8H17NO2...) are critical for modeling steric and electronic interactions .

Q. What synthetic routes are commonly employed to prepare this compound?

Enantioselective synthesis is often required due to the compound's chiral center. A typical approach involves:

  • Step 1 : Protection of the amino group (e.g., using Boc anhydride).
  • Step 2 : Esterification of the carboxylic acid precursor via Fischer esterification or alkylation.
  • Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane). Reagents like LiAlH₄ (reduction) and acyl chlorides (substitution) are frequently used .

Q. How is this compound characterized analytically?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm stereochemistry and functional groups.
  • Mass Spectrometry (MS) : ESI-MS for molecular weight verification.
  • Chiral HPLC : To resolve enantiomers (e.g., using a Chiralpak® column).
  • X-ray Crystallography : For absolute configuration determination (if crystallizable) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity?

Enantiopure (S)- or (R)-forms exhibit distinct interactions with enzymes or receptors. For example, the (S)-enantiomer may show higher affinity for amino acid transporters in metabolic studies. Comparative assays using racemic vs. enantiopure samples are essential to evaluate stereospecific effects .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent unwanted nucleophilic attacks.
  • Low-Temperature Conditions : Reduce ester hydrolysis during reactions.
  • Catalytic Methods : Employ palladium or enzymatic catalysts for selective modifications (e.g., cross-couplings) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

  • Transition states for ester hydrolysis or aminolysis.
  • Steric maps to predict regioselectivity in substitution reactions.
  • Molecular docking studies to screen for enzyme inhibition potential (e.g., proteases or kinases) .

Q. What contradictions exist in reported biological activities of this compound derivatives?

  • Enzyme Inhibition : Some studies report potent inhibition of serine proteases, while others note negligible effects. These discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or derivative stereochemistry.
  • Cellular Uptake : Conflicting data on permeability could stem from variations in cell-line models (e.g., Caco-2 vs. HEK293). Standardized protocols are recommended .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators for aerosol protection.
  • Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., HCl gas during deprotection).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per local regulations .

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Optimize Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
  • Catalyst Screening : Test palladium, ruthenium, or organocatalysts for cross-coupling efficiency.
  • Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., over-oxidation or dimerization) .

Q. What are the emerging applications of this compound in drug discovery?

  • Peptidomimetics : As a non-natural amino acid scaffold to enhance metabolic stability.
  • Prodrug Design : Ester hydrolysis in vivo can release active carboxylic acid metabolites.
  • Targeted Delivery : Conjugation with antibodies or nanoparticles for site-specific action .

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